molecular formula C8H16Cl2N2O B1379462 {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride CAS No. 1803592-89-3

{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride

Cat. No.: B1379462
CAS No.: 1803592-89-3
M. Wt: 227.13 g/mol
InChI Key: LFZVMUASEUYUCJ-UHFFFAOYSA-N
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Description

{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a furan ring substituted with a dimethylaminomethyl group and an amine group, making it a versatile intermediate in chemical synthesis.

Mechanism of Action

Target of Action

It is known to be a compound with biological activity , suggesting it interacts with specific biological targets

Mode of Action

It is known to be used as a reagent in organic synthesis , indicating it can interact with other compounds to facilitate chemical reactions. The specifics of these interactions and the resulting changes at the molecular level require further investigation.

Biochemical Pathways

As a biologically active compound used in organic synthesis , it is likely to influence certain biochemical pathways

Result of Action

As a biologically active compound , it is expected to induce certain effects at the molecular and cellular levels. Detailed studies are required to describe these effects.

Biochemical Analysis

Biochemical Properties

{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their function, and can also influence gene expression by interacting with transcription factors . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound-enzyme complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating a narrow therapeutic window for its safe use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and degradation pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of the compound can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the furan ring with dimethylamine and formaldehyde, often using a Mannich reaction.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted furans depending on the reagents used.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine

    Pharmaceutical Development: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry

    Material Science: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    {5-[(Dimethylamino)methyl]furan-2-yl}methanol: Similar structure but with a hydroxyl group instead of an amine.

    {5-[(Dimethylamino)methyl]furan-2-yl}methanone: Contains a carbonyl group instead of an amine.

Uniqueness

    Structural Features:

    Versatility: Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to similar compounds.

This detailed overview provides a comprehensive understanding of {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-10(2)6-8-4-3-7(5-9)11-8;;/h3-4H,5-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZVMUASEUYUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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